molecular formula C18H16O4 B565965 4'-羟基苯丙香豆素 CAS No. 55789-09-8

4'-羟基苯丙香豆素

货号: B565965
CAS 编号: 55789-09-8
分子量: 296.322
InChI 键: ZPNYHQZRGWFLST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

4’-Hydroxyphenprocoumon is a derivative of phenprocoumon , which belongs to the group of vitamin K antagonists (VKAs) . The primary targets of VKAs are the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) and the Cytochrome P450 (CYP) 2C9 enzyme .

Mode of Action

4’-Hydroxyphenprocoumon, like other VKAs, antagonizes the recycling of vitamin K in the liver . This action inhibits the activation of vitamin K-dependent clotting factors, thereby exerting an anticoagulant effect .

Biochemical Pathways

The compound is metabolized into several monohydroxylated metabolites, including 4’-, 6-, and 7-hydroxyphenprocoumon . Two other monohydroxylated metabolites (M1 and M2) were also detected . These metabolites are formed highly stereoselectively, without dependence on CYP2C9 genotype .

Pharmacokinetics

4’-Hydroxyphenprocoumon is partially metabolized by the polymorphic CYP2C9 enzyme . Its pharmacokinetics are substantially less dependent on cyp2c9 activity or genotype than for other cyp2c9-metabolised vkas . Plasma and urine concentrations of 4’-, 6- and 7-hydroxyphenprocoumon were significantly lower in homozygous carriers of the CYP2C9*2 and 3 variants than in CYP2C91/*1 carriers .

Result of Action

The action of 4’-Hydroxyphenprocoumon results in the inhibition of the activation of vitamin K-dependent clotting factors . This leads to an anticoagulant effect, which is used for the prevention and treatment of arterial and venous thromboembolic disorders .

Action Environment

Environmental factors such as genetic polymorphisms can influence the action, efficacy, and stability of 4’-Hydroxyphenprocoumon . For instance, individuals with certain polymorphisms in the CYP2C9 and VKORC1 genes may experience severe overanticoagulation . These polymorphisms explain less than half of the interindividual variability in the dose response to oral anticoagulants .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxyphenprocoumon typically involves the hydroxylation of phenprocoumon. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 4’-Hydroxyphenprocoumon may involve the use of biocatalysts or specific enzymes that facilitate the hydroxylation process. This method is preferred due to its efficiency and selectivity in producing the desired hydroxylated product .

化学反应分析

Types of Reactions: 4’-Hydroxyphenprocoumon undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, or substituted derivatives of phenprocoumon .

相似化合物的比较

Uniqueness: 4’-Hydroxyphenprocoumon is unique due to its specific hydroxylation at the 4’ position, which influences its pharmacokinetic and pharmacodynamic properties. This hydroxylation can affect its metabolism, efficacy, and safety profile compared to other similar compounds .

生物活性

4'-Hydroxyphenprocoumon is a derivative of phenprocoumon, a well-known anticoagulant used primarily in the management of thromboembolic disorders. This article explores the biological activity of 4'-hydroxyphenprocoumon, focusing on its pharmacological properties, metabolic pathways, and clinical implications.

Chemical and Pharmacological Profile

4'-Hydroxyphenprocoumon is an analog of phenprocoumon, which itself is a coumarin derivative. It acts as a vitamin K antagonist, inhibiting the vitamin K epoxide reductase complex, which is essential for the synthesis of clotting factors II, VII, IX, and X in the liver. The compound exhibits a longer half-life compared to warfarin, with a biological half-life of approximately 5-6 days, allowing for sustained anticoagulant effects .

Metabolism

The metabolism of 4'-hydroxyphenprocoumon occurs primarily through hepatic microsomal enzymes, particularly cytochrome P450 2C9. This enzyme is responsible for the stereoselective hydroxylation of phenprocoumon to form various metabolites, including 4'-hydroxyphenprocoumon. Studies have shown that approximately 8.1% of the administered dose is converted to this metabolite . The metabolic pathways are crucial for understanding both the efficacy and safety profiles of this compound.

Table 1: Metabolic Pathways and Yield of Hydroxy Metabolites

MetabolitePercentage of Administered DoseS/R Ratio
4'-Hydroxyphenprocoumon8.1%2.86
7-Hydroxyphenprocoumon33.4%1.69
6-Hydroxyphenprocoumon15.5%0.85

Biological Activities

The biological activities of 4'-hydroxyphenprocoumon extend beyond anticoagulation. Research indicates that it may possess additional pharmacological properties:

  • Anticancer Activity : Some studies suggest that coumarin derivatives can inhibit tumor metastasis by preventing thrombus formation around tumor cells, thereby enhancing susceptibility to immune responses .
  • Anti-inflammatory Effects : Compounds related to hydroxycoumarins have been shown to exhibit anti-inflammatory properties, which could be beneficial in various inflammatory conditions.
  • Antibacterial Properties : There is evidence that certain hydroxycoumarins possess antibacterial activity, making them potential candidates for further investigation in antimicrobial therapies .

Case Studies and Clinical Implications

Several clinical studies have explored the effects of phenprocoumon and its derivatives in various patient populations. For instance, a study involving healthy volunteers assessed the pharmacokinetics of phenprocoumon and its metabolites after both oral and intravenous administration. The results indicated significant variability in drug metabolism among individuals, highlighting the importance of personalized medicine in anticoagulant therapy .

Table 2: Pharmacokinetic Parameters from Clinical Study

Administration RouteHalf-Life (hrs)Cmax (µg/ml)AUC (µg·hr/ml)
Oral1321.01164
IV1280.651121

属性

IUPAC Name

4-hydroxy-3-[1-(4-hydroxyphenyl)propyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-2-13(11-7-9-12(19)10-8-11)16-17(20)14-5-3-4-6-15(14)22-18(16)21/h3-10,13,19-20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNYHQZRGWFLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971169
Record name 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55789-09-8
Record name 4'-Hydroxyphenprocoumon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055789098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-[1-(4-hydroxyphenyl)propyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of synthesizing deuterium-labeled metabolites like 4'-hydroxyphenprocoumon?

A1: Synthesizing deuterium-labeled metabolites, including 4'-hydroxyphenprocoumon, is crucial for various research applications. These labeled compounds can be used as internal standards in mass spectrometry to accurately quantify the concentration of the metabolites in biological samples []. This is particularly important in drug metabolism studies to understand how the body processes medications like phenprocoumon.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。